Levothyroxine sodium monohydrate

Description

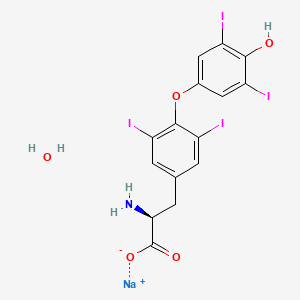

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMYAHDLKVNJJO-LTCKWSDVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I4NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25416-65-3, 31178-59-3, 55-03-8 | |

| Record name | Levothyroxine sodium [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025416653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levothyroxine sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOTHYROXINE SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82379R9W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Impurity Profiling of Levothyroxine Sodium Monohydrate

Synthetic Pathways and Methodological Innovations

The synthesis of levothyroxine is a complex undertaking that has been refined over decades to enhance efficiency and product quality.

Historical Development of Synthesis Routes

The journey of synthetic levothyroxine began with the groundbreaking work of British chemists Charles Robert Harington and George Barger in 1927. occamstypewriter.orgnih.govyoutube.com Their successful synthesis not only confirmed the structure of thyroxine but also laid the foundation for its future pharmaceutical production. The Harington and Barger synthesis was a landmark achievement in organic chemistry. occamstypewriter.org

A pivotal moment in the history of levothyroxine therapy was the synthesis of its sodium salt in 1949, which significantly improved its bioavailability compared to the acidic form. ingentaconnect.com This development was crucial for its clinical application, which began in the United States in the same year and expanded to Europe thereafter. ingentaconnect.com The 1960s saw a marked shift from thyroid extracts to synthetic levothyroxine as the primary treatment for hypothyroidism, driven by the superior consistency and stability of the synthesized hormone. ingentaconnect.com

Early synthetic methods, including those derived from animal sources and enzymatic or bio-mimetic approaches, have largely been superseded by more controlled and scalable chemical syntheses. google.com

Contemporary Synthetic Methodologies and Chemical Transformations

Modern industrial synthesis of levothyroxine sodium monohydrate typically starts with the amino acid L-tyrosine. wikipedia.org While the fundamental approach of building the di-iodinated diphenyl ether structure remains, significant innovations have been introduced to improve the process.

One of the primary historical routes, often referred to as the Chalmers synthesis, involves a multi-step process that includes: e-journals.in

Nitration of L-tyrosine: The initial step involves the nitration of L-tyrosine to produce 3,5-dinitro-L-tyrosine.

N-acetylation and Esterification: The dinitro-tyrosine is then subjected to N-acetylation followed by esterification to yield 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester.

Diphenyl Ether Formation: This intermediate undergoes a coupling reaction with p-methoxyphenol to form the corresponding diphenyl ether.

Reduction: The nitro groups are then reduced to form a diamine.

Diazotization and Iodination: The diamine is converted to the corresponding di-iodo compound via a diazotization reaction followed by iodination.

Demethylation and Hydrolysis: The methyl ether is cleaved, and the ester and acetyl groups are hydrolyzed.

Ring Iodination: The final step involves the iodination of the second ring to yield levothyroxine.

Recent advancements have focused on overcoming the limitations of these older methods, which often suffered from low yields and the use of hazardous reagents. ingentaconnect.comnih.govbenthamdirect.com A notable contemporary methodology involves a coupling reaction between a 3,5-diiodo-L-tyrosine copper complex and bis(p-anisyl)iodonium iodide. epo.orgjustia.com This approach offers a more direct route to the core structure of levothyroxine. The key chemical transformations in this process include: justia.com

Formation of the Copper Complex: 3,5-Diiodotyrosine dihydrate is reacted with an aqueous copper sulfate (B86663) solution to form the 3,5-diiodo-L-tyrosine copper complex.

Coupling Reaction: The copper complex is then coupled with bis(p-anisyl)iodonium iodide in the presence of an organic base like diisopropylamine (B44863) in a solvent such as n-butanol. This reaction forms 2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid.

Demethylation: The resulting intermediate is demethylated using a mixture of acetic acid and hydroiodic acid to yield 3,5-diiodothyronine (B1216456).

Iodination: The 3,5-diiodothyronine is then iodinated to produce crude levothyroxine.

Purification and Salt Formation: The crude levothyroxine is purified, often via its disodium (B8443419) salt, and then converted to the final this compound.

Another innovative approach involves the use of ionic liquids (ILs) in the formulation of levothyroxine. nih.gov For instance, choline (B1196258) and 1-(2-hydroxyethyl)-3-methylimidazolium cations have been combined with the levothyroxine anion to create novel T4-ILs, which can offer improved solubility. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Key areas of optimization include:

Catalyst and Reagent Selection: The move from older, often hazardous reagents to more modern and efficient ones has been a key development. For example, the use of the 3,5-diiodo-L-tyrosine copper complex and bis(p-anisyl)iodonium iodide has been shown to be effective. epo.orgjustia.com

pH and Temperature Control: Precise control over pH and temperature at various stages of the synthesis is crucial for minimizing side reactions and maximizing the formation of the desired product. For instance, in the conversion of purified levothyroxine to its sodium salt, the pH is carefully adjusted, and the temperature is controlled during crystallization to ensure the formation of the desired pentahydrate form with high purity. epo.org

Purification Techniques: Advanced purification methods, such as the formation and subsequent acidification of a disodium salt intermediate, are employed to remove impurities effectively. google.com Filtration through specific micron-sized filters is also utilized to ensure the removal of particulate matter. epo.org

The following table summarizes some of the reported process parameters and their impact on yield and purity:

| Step | Parameter | Condition | Reported Outcome | Reference |

| Coupling Reaction | Reactants | 3,5-diiodo L-Tyrosine copper complex and Bis (p-anisyl)iodonium iodide | Improved yield and reduced impurities | epo.org, justia.com |

| Purification | Intermediate Formation | Conversion to disodium salt and acidification | Pure levothyroxine | google.com |

| Salt Formation | pH Adjustment | pH maintained at 10 during initial dissolution | Formation of pure Levothyroxine sodium | epo.org |

| Salt Formation | Temperature Control | Cooled to 25-30°C and maintained for 1 hour before filtration | High yield of pure Levothyroxine sodium | epo.org |

| Overall Process | Methodological Update | Modification of Chalmers synthesis | Overall yields of 39-51% | nih.gov |

Identification and Characterization of Process-Related Impurities

The stringent purity requirements for active pharmaceutical ingredients (APIs) like this compound necessitate a thorough understanding and control of process-related impurities.

Classification of Impurities: By-products, Degradants, and Starting Material Derivatives

Impurities in levothyroxine can arise from various sources throughout the manufacturing process and during storage. They can be broadly classified as:

By-products: These are substances formed concurrently with the desired product during a chemical reaction. In levothyroxine synthesis, by-products can include isomers and incompletely iodinated or otherwise modified forms of the thyroxine molecule. A significant by-product is the D-enantiomer of thyroxine (dextrothyroxine). google.comgoogle.com

Degradants: These are impurities that result from the chemical breakdown of the API over time. Levothyroxine is known to be susceptible to degradation in the presence of moisture and light. nih.gov Hydrolysis can lead to the formation of diiodotyrosine (DIT). nih.gov

Starting Material Derivatives: These impurities are structurally related to the starting materials or intermediates and may be carried through the synthesis if not completely removed. An important impurity in this category is liothyronine (B1675554) (T3), or 3,5,3'-triiodo-L-thyronine, which can be present if the final iodination step is not fully complete or if there is carryover of the 3,5-diiodothyronine intermediate. google.comgoogle.com Other potential impurities include N-formyl, N-acetyl, and other acylated derivatives of levothyroxine. e-journals.in

The following table provides a classification of some key impurities found in this compound:

| Impurity Name | Classification | Origin |

| Dextrothyroxine (D-enantiomer) | By-product (Stereoisomer) | Formation during synthesis |

| Liothyronine (T3) | By-product / Starting Material Derivative | Incomplete iodination or carryover |

| 3,5-Diiodothyronine (T2) | Starting Material Derivative | Incomplete iodination |

| Diiodotyrosine (DIT) | Degradant | Hydrolysis of levothyroxine |

| N-Formyl-Levothyroxine | By-product | Side reaction during synthesis |

| N-Acetyl-Levothyroxine | By-product | Side reaction during synthesis |

Synthetic Approaches for Impurity Standards

The accurate quantification of impurities in this compound relies on the availability of pure reference standards for these impurities. The synthesis of these standards is often a complex process in itself.

For chiral impurities like the D-enantiomers of thyroid hormones, which are not commercially readily available, specific synthetic strategies are employed. One such method involves the racemization of the corresponding L-enantiomer. For example, D-thyroid hormones can be produced through a racemization reaction of the L-thyroid hormones in an acetic acid solution containing salicylaldehyde. nih.gov

The synthesis of other process-related impurities often involves mimicking the potential side reactions that could occur during the main synthesis. For instance, the synthesis of N-formyl and N-acetyl levothyroxine impurities has been described and involves the direct formylation or acetylation of the levothyroxine molecule under controlled conditions. e-journals.in These synthetic impurity standards are then fully characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their identity and purity. e-journals.in The availability of these well-characterized standards is essential for the development and validation of analytical methods used for quality control of this compound.

Structural Elucidation of Impurities using Advanced Spectroscopic Techniques

The comprehensive identification and structural characterization of impurities in this compound are critical for ensuring its quality, safety, and efficacy. Advanced spectroscopic techniques are indispensable tools in this process, enabling the detection and elucidation of even trace-level impurities that may arise during synthesis or degradation. A multi-technique approach is often employed to gain a complete understanding of the complex impurity profile. nih.gov

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for separating the various components of the drug substance. nih.govresearchgate.net The United States Pharmacopeia (USP) outlines specific HPLC methods for the determination of organic impurities in levothyroxine sodium. nih.govsigmaaldrich.com However, for a definitive structural assignment of unknown impurities, more sophisticated methods are required.

High-Resolution Tandem Mass Spectrometry (HRMS/MS) is a powerful tool for this purpose. nih.gov It provides highly accurate mass measurements, which allow for the determination of elemental compositions. researchgate.net Techniques like Collision-Induced Dissociation (CID) are used to fragment the impurity molecules, and the resulting fragmentation patterns offer crucial insights into their chemical structures. researchgate.netsigmaaldrich.com Furthermore, on-line Hydrogen-Deuterium (H/D) exchange coupled with mass spectrometry can help determine the number of exchangeable protons in a molecule, aiding in the structural elucidation process. nih.govelsevierpure.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, provides detailed information about the connectivity of atoms within a molecule. nih.govresearchgate.net For unambiguous structure confirmation, impurities can be isolated from the bulk drug substance or synthesized independently and then analyzed using NMR. sigmaaldrich.come-journals.in This comparative analysis confirms the proposed structure.

Through the application of these integrated spectroscopic methods, researchers have been able to characterize a significant number of impurities in levothyroxine sodium, including some that were previously unknown. nih.govresearchgate.net These impurities can be broadly categorized as process-related impurities, which are byproducts of the synthesis, and degradation products that form during storage.

Table 1: Examples of Levothyroxine Sodium Impurities and Spectroscopic Techniques for Elucidation

| Impurity Name | Common Spectroscopic Techniques Used for Elucidation |

| Liothyronine Sodium (Impurity A) | HPLC, LC/MS juniperpublishers.com |

| N-Formyl-T4 | IR, 1H NMR, Mass Spectrometry e-journals.in |

| T4-Acetamide | IR, 1H NMR, Mass Spectrometry e-journals.in |

| Levothyroxine EP Impurity F | HPLC, Mass Spectrometry juniperpublishers.com |

| Levothyroxine EP Impurity G | HPLC, Mass Spectrometry juniperpublishers.com |

| Dimeric Compounds | HPLC-HRMS/MS researchgate.net |

Control Strategies for Impurity Mitigation in Manufacturing

Effective control of impurities in this compound manufacturing is a multi-faceted process that begins with raw material selection and extends through the entire production and storage lifecycle. A robust control strategy is essential to minimize the formation of process-related impurities and prevent degradation, thereby ensuring the final product meets stringent quality standards.

Optimization of Synthetic Pathways: The synthesis of levothyroxine is a multi-step process where precise control of reaction conditions is paramount. e-journals.in Key parameters that are optimized to minimize the formation of byproducts include:

Reaction Temperature: Maintaining an optimal temperature range is crucial to maximize the yield of the desired product while preventing thermal degradation of intermediates and the final active pharmaceutical ingredient (API).

Reaction Time: Controlling the duration of reactions ensures the complete conversion of starting materials without promoting the formation of unwanted side products through extended reaction times.

Catalyst Amount: The quantity of catalyst used is carefully controlled to ensure efficient conversion while avoiding excess catalyst that could lead to side reactions.

Real-Time Monitoring: The use of in-line analytical techniques such as HPLC or near-infrared (NIR) spectroscopy allows for real-time monitoring of the reaction progress. This enables prompt adjustments to reaction conditions if impurity levels begin to rise.

Purification Process Enhancement: Crystallization is a key step in the purification of levothyroxine sodium. The process is carefully designed to ensure that impurities remain in the solution while the pure drug crystallizes. This involves selecting an appropriate solvent or solvent mixture and controlling the cooling rate to promote the formation of pure crystals.

Control of Raw Materials and Excipients: The quality of starting materials and excipients significantly impacts the impurity profile of the final drug product. Some excipients can be hygroscopic or acidic, which can promote the degradation of levothyroxine. researchgate.netresearchgate.net Therefore, careful selection and testing of all raw materials are necessary. e-journals.in The interaction between levothyroxine and certain excipients, such as lactose (B1674315), can lead to the formation of adducts, highlighting the need for compatibility studies. juniperpublishers.comresearchgate.net

Environmental Controls During Manufacturing and Storage: Levothyroxine is susceptible to degradation from heat, light, and moisture. Therefore, strict environmental controls are implemented throughout the manufacturing process and for the storage of the final product. These include:

Moisture Control: Maintaining low relative humidity (ideally below 30%) and using desiccants can prevent hydrolytic degradation. Packaging materials with high moisture barriers, such as aluminum-based packaging or PVDC, are also utilized.

Light Protection: Storing the drug substance and product in dimly lit environments or using light-protective packaging minimizes photolytic degradation.

Temperature Control: Storage in climate-controlled spaces prevents temperature fluctuations that can accelerate degradation.

Table 2: Summary of Impurity Control Strategies in this compound Manufacturing

| Control Strategy | Key Actions | Rationale |

| Synthetic Pathway Optimization | Control temperature, reaction time, and catalyst amount; Utilize real-time monitoring (e.g., in-line HPLC). | To minimize the formation of process-related impurities and byproducts. |

| Purification Process | Controlled crystallization with appropriate solvent systems and cooling rates. | To effectively separate the API from dissolved impurities. |

| Raw Material and Excipient Control | Rigorous testing of starting materials; Judicious selection of compatible excipients. e-journals.innih.gov | To prevent the introduction of impurities and avoid drug-excipient interactions that lead to degradation. researchgate.netnih.gov |

| Environmental Controls | Protection from moisture, light, and temperature extremes during manufacturing and storage. | To prevent hydrolytic, photolytic, and thermal degradation of the API. |

Solid State Chemistry and Polymorphism of Levothyroxine Sodium Monohydrate

Crystalline and Amorphous Forms of Levothyroxine Sodium and its Hydrates

Levothyroxine sodium can exist in several solid-state forms, including different hydrates and an amorphous state. The degree of hydration and the crystalline nature of the solid form significantly impact the compound's physical and chemical properties.

Characterization of Pentahydrate and Monohydrate Forms

Levothyroxine sodium is commonly available as a pentahydrate (LSP), with the chemical formula C15H10I4NNaO4·5H2O. acs.org However, this form is susceptible to dehydration under various environmental conditions. Studies have shown that levothyroxine sodium pentahydrate can lose four of its water molecules to form levothyroxine sodium monohydrate (LSM; C15H10I4NNaO4·H2O) under realistic storage conditions, such as 40°C and 0% relative humidity (RH) for three hours. acs.orgresearchgate.net This transition is significant as the monohydrate form is considered to be highly reactive, making its presence in pharmaceutical products undesirable. acs.orgresearchgate.net

The dehydration process from the pentahydrate to the monohydrate has been characterized as a two-step event. researchgate.net The initial loss of water molecules can occur even at ambient temperatures when the relative humidity drops below 30%. nih.gov This dehydration leads to changes in the crystal lattice, which can be observed through techniques like powder X-ray diffractometry (PXRD). researchgate.netnih.gov Specifically, storage at low relative humidity (4-6% RH) results in a decrease in the d-spacing of the (00l) planes of the crystal structure. researchgate.netnih.gov

The crystal structure of both the pentahydrate and the in-situ formed monohydrate has been determined, providing insights into the potential for increased reactivity of the monohydrate form. acs.orgresearchgate.net This understanding is crucial for controlling the stability of levothyroxine sodium in drug products.

Amorphous State Considerations and Formation Pathways

Beyond its crystalline hydrate (B1144303) forms, levothyroxine sodium can also exist in an amorphous state. The amorphous form lacks the long-range ordered structure of crystalline materials and can exhibit different physical and chemical properties, including solubility and stability.

The formation of amorphous levothyroxine sodium can be a consequence of various manufacturing processes or environmental stressors. Dehydration of the crystalline pentahydrate can lead to a disordered, or partially amorphous, state. researchgate.netnih.gov The basic packing motif of the crystal structure may persist to some degree even when fully dehydrated, but with significant disordering. researchgate.netnih.gov

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Pseudopolymorphism, on the other hand, describes the phenomenon where different crystal structures are formed due to the inclusion of solvent molecules (in this case, water), leading to hydrates.

Investigation of Crystal-Crystal Transitions and Anhydrous Forms

Research has indicated that levothyroxine sodium exhibits polymorphism, with different crystalline forms being identified. researchgate.netresearchgate.netnih.gov These different polymorphs can have distinct physical properties, which may affect their therapeutic performance. researchgate.net Cryogenic temperature studies have revealed reversible crystal-crystal transitions in levothyroxine sodium, further confirming its polymorphic nature. nih.gov

The transition between different hydrated forms, such as from the pentahydrate to the monohydrate, is a key area of study. This dehydration is not just a simple loss of water but involves a significant change in the crystal lattice. researchgate.net The formation of anhydrous forms of levothyroxine sodium is also a critical aspect of its solid-state chemistry. Complete dehydration can be achieved by heating, and once the water is removed, the polymorphic transitions observed at lower temperatures may disappear. nih.gov

Influence of Crystallinity on Chemical Stability

The crystalline state of levothyroxine sodium has a profound impact on its chemical stability. The highly reactive nature of the this compound form makes its formation a precursor to chemical degradation in drug products. acs.orgresearchgate.net Dehydration of the pentahydrate form can lead to physical instability, which in turn precedes chemical instability and potential product failure. researchgate.netnih.gov

The hypothesis is that the dehydration of the crystal hydrate creates channels within the crystal lattice, which can then facilitate the oxidation of the active pharmaceutical ingredient (API). nih.gov Indeed, degradation of levothyroxine has been observed to occur in the presence of oxygen at low relative humidity. nih.govresearchgate.net Therefore, maintaining the stable pentahydrate crystalline form is crucial for the shelf-life and efficacy of levothyroxine sodium tablets. The presence of hygroscopic excipients in a formulation can exacerbate this issue by drawing water away from the levothyroxine sodium pentahydrate, promoting its conversion to the less stable monohydrate. researchgate.netjuniperpublishers.com

Techniques for Solid-State Characterization

A variety of analytical techniques are employed to study the solid-state properties of levothyroxine sodium and its hydrates. These methods provide crucial information about the crystalline structure, polymorphism, and physical stability of the compound.

Key techniques include:

Powder X-ray Diffractometry (PXRD) and Synchrotron X-ray Diffractometry (SXRD): These are fundamental techniques for characterizing the crystalline structure of materials. acs.orgresearchgate.net They are used to identify different polymorphic forms and to monitor changes in the crystal lattice during processes like dehydration. researchgate.netresearchgate.netnih.gov

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC): TGA is used to determine the water content and to study dehydration processes by measuring weight loss as a function of temperature. researchgate.netnih.gov DSC is employed to detect thermal events such as melting, crystallization, and polymorphic transitions. nih.gov For instance, DSC thermograms of levothyroxine sodium pentahydrate show exothermic peaks corresponding to moisture loss. nih.gov

Spectroscopy (FT-Raman and Solid-State 13C NMR): These spectroscopic methods can differentiate between different polymorphic forms based on their unique vibrational and magnetic resonance properties. researchgate.net

Microscopy (Polarized and Hot-Stage Microscopy, Scanning Electron Microscopy - SEM): These techniques provide visual information about the crystal morphology and can be used to observe physical changes, such as those occurring during dehydration. acs.org

The application of these techniques provides a comprehensive understanding of the solid-state chemistry of this compound, which is essential for the development of stable and effective pharmaceutical formulations.

Powder X-ray Diffraction (PXRD) for Phase Identification and Quantification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique fingerprint for a specific crystalline phase, allowing for both qualitative identification and quantitative analysis of different polymorphs or hydrate states in a sample.

Research has extensively used PXRD to monitor the solid-state changes of levothyroxine sodium hydrates. nih.gov The transition from the pentahydrate form (LSP) to the monohydrate form (LSM) is readily detectable through changes in the diffraction pattern. researchgate.netnih.gov Studies have shown that under specific storage conditions, such as 40°C and 0% relative humidity (RH) for three hours, the pentahydrate completely converts to the monohydrate. researchgate.net This dehydration is accompanied by observable changes in the crystal lattice structure. nih.govnih.gov For instance, storing levothyroxine sodium pentahydrate at room temperature or 40°C under low humidity (4-6% RH) results in a discernible decrease in the d-spacing of the crystal planes. nih.govresearchgate.net

While PXRD is powerful for identifying pure phases, its application in quantifying phase composition within a final drug product can be challenging. Levothyroxine is present in microgram quantities in tablets, and conventional powder diffractometers may lack the sensitivity to detect changes in the API's solid form at these low concentrations. nih.govresearchgate.netmdpi.com In such cases, observed changes in the diffractogram might be attributable to the excipients rather than the API itself. mdpi.com However, under stress conditions (e.g., 50°C/75% RH), additional diffraction patterns have been observed in some tablet formulations after 3 to 6 months, indicating that PXRD can still provide valuable data on formulation stability. researchgate.net

Table 1: Summary of PXRD Findings on Levothyroxine Sodium Hydrate Transitions

| Condition | Observed Solid-State Change | Reference |

|---|---|---|

| Storage at 40°C / 0% RH for 3 hours | Transformation of levothyroxine sodium pentahydrate (LSP) to this compound (LSM). | researchgate.net |

| Storage at Room Temperature & 40°C at 4-6% RH | Changes in the crystal lattice, specifically a decrease in d-spacing of (00l) planes. | nih.govresearchgate.net |

| Storage in hermetic container with hygroscopic excipient (oxalic acid) at 40°C | Dehydration of LSP to LSM, confirmed by synchrotron X-ray diffractometry. | researchgate.net |

| Stress conditions (50°C / 75% RH) on tablets | Appearance of additional diffraction patterns after 3-6 months, indicating formulation changes. | researchgate.net |

Thermal Analytical Methods (DSC, TGA) for Phase Transitions

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for studying phase transitions that involve changes in heat flow (enthalpy) and mass.

TGA measures the change in mass of a sample as a function of temperature and is particularly useful for quantifying water loss during dehydration. For levothyroxine sodium pentahydrate, TGA profiles show an initial weight loss of approximately 10%, which corresponds to the loss of its water of hydration. nih.gov More detailed studies indicate that the complete dehydration to the anhydrous form occurs by 82°C, with an associated mass loss of 4.38%. nih.gov The decomposition of the anhydrous material begins at 192°C. nih.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions. A DSC thermogram of levothyroxine sodium pentahydrate shows two exothermic events at 120°C and 159°C, which are likely related to moisture loss, followed by an endothermic peak at 209°C corresponding to decomposition. nih.gov The decomposition of the anhydrous form is marked by a distinct event with a maximum heat flow peak around 201-202°C. nih.gov These techniques are also employed to assess the compatibility of levothyroxine sodium with pharmaceutical excipients, where shifts in the temperatures of thermal events can signify interactions. nih.govresearchgate.net

Table 2: Key Thermal Events for Levothyroxine Sodium Hydrate from TGA/DSC

| Technique | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| TGA | up to 82°C | Complete dehydration with a mass loss of 4.38%. | nih.gov |

| TGA | Initial heating | ~10% weight loss, corresponding to total moisture in the pentahydrate form. | nih.gov |

| DSC | 120°C and 159°C | Exothermic events, likely corresponding to moisture loss from the hydrate. | nih.gov |

| DSC | 192°C - 215°C | Decomposition of anhydrous levothyroxine sodium, with a peak at ~201-202°C. | nih.gov |

| DSC | 209°C | Endothermic event associated with decomposition. | nih.gov |

Spectroscopic Approaches (UATR-FTIR, Solid-State NMR) in Polymorph Analysis

Spectroscopic methods provide information on the molecular structure and chemical environment of the API, offering complementary data to diffraction and thermal methods for polymorph and hydrate analysis.

Universal Attenuated Total Reflectance Fourier-Transform Infrared (UATR-FTIR) Spectroscopy is a valuable tool for identifying functional groups and investigating intermolecular interactions in the solid state. researchgate.netnih.gov The FTIR spectrum of pure levothyroxine sodium pentahydrate is characterized by a broad spectral band in the 3650–2750 cm⁻¹ range, which is attributed to the O-H stretching vibrations of the water molecules within the crystal lattice. nih.gov When studying mixtures of the API with excipients, changes such as band shifts or the disappearance of characteristic peaks can indicate a potential interaction. nih.gov Furthermore, FTIR has been developed as a quantitative method for determining the amount of levothyroxine sodium in tablets by measuring the peak area of the C=C bond vibration centered at 1409 cm⁻¹. pensoft.net

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in solid materials. It is particularly sensitive to subtle differences in molecular conformation and packing that define different polymorphic forms. While specific ssNMR studies on this compound are not widely reported, research on the closely related L-thyroxine demonstrates the utility of the technique. researchgate.net Studies on L-thyroxine polymorphs revealed that ¹³C ssNMR spectra could clearly distinguish between different forms (Form I and Form II). researchgate.net Significant differences in the chemical shifts were observed, indicating distinct arrangements of the carboxylate and amino groups in the crystal structures of the two polymorphs. researchgate.net This highlights the potential of ssNMR to provide detailed structural information for characterizing different solid forms of levothyroxine sodium.

Table 3: Characteristic Spectroscopic Data for Levothyroxine Sodium

| Technique | Wavenumber (cm⁻¹) / Method | Assignment / Significance | Reference |

|---|---|---|---|

| UATR-FTIR | 3650–2750 cm⁻¹ | Broad band from O-H stretching of water in the pentahydrate crystal. | nih.gov |

| FTIR | 1409 cm⁻¹ | Peak area of C=C bond used for quantitative determination of levothyroxine sodium. | pensoft.net |

| Solid-State NMR | ¹³C Chemical Shifts | Distinguishes between polymorphs by revealing differences in the local environment of carbon atoms (demonstrated for L-thyroxine). | researchgate.net |

Stability and Degradation Kinetics of Levothyroxine Sodium Monohydrate

Mechanisms of Degradation in Various Environments

The degradation of levothyroxine sodium monohydrate is influenced by several factors, including light, heat, moisture, and pH. medcraveonline.com These factors can trigger different degradation pathways, leading to the formation of various byproducts.

Exposure to light, particularly sunlight, significantly accelerates the degradation of levothyroxine sodium in solution. journaljpri.commendeley.com Studies have shown that direct sunlight exposure for a relatively short period can lead to substantial decomposition of the drug. journaljpri.com The primary photodegradation pathway involves deiodination, where iodine atoms are sequentially removed from the thyronine nucleus. unesp.br This process can lead to the formation of degradation products such as triiodothyronine (T3), diiodothyronine (T2), and diiodotyrosine. unesp.brnih.gov

The kinetics of photodegradation in solution have been reported to follow zero-order kinetics, indicating that the rate of degradation is independent of the drug concentration. journaljpri.comresearchgate.net The photolysis quantum yield (ΦLTX) for levothyroxine has been determined to be 3.80 (± 0.02) × 10-5. unesp.brnih.gov Mathematical simulations suggest that the half-life of levothyroxine due to photodegradation in aquatic environments can range from less than 10 days to approximately 80 days, depending on factors like water depth and the presence of other substances. unesp.brnih.gov

Table 1: Photodegradation Kinetics of Levothyroxine Sodium

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order | Zero-order | journaljpri.comresearchgate.net |

| Photolysis Quantum Yield (ΦLTX) | 3.80 (± 0.02) × 10-5 | unesp.brnih.gov |

| Half-life in Aquatic Environments | <10 to ~80 days | unesp.brnih.gov |

In the solid state, levothyroxine sodium is susceptible to thermal degradation, particularly at elevated temperatures. nih.govnih.gov The primary thermal degradation pathway is deamination, the removal of an amino group from the molecule. nih.gov This is in contrast to the deiodination observed in solution. nih.gov The decomposition process of the pentahydrate form begins with dehydration, with the anhydrous form being stable up to approximately 156°C before further decomposition occurs. nih.gov

The thermal decomposition of solid levothyroxine sodium has been observed to follow biphasic first-order kinetics, with an initial rapid degradation phase followed by a slower phase. nih.govuri.edu However, another study on levothyroxine sodium in solution reported that temperature had a negligible effect on its stability at temperatures up to 100°C over the same exposure time as photodegradation studies. journaljpri.com This suggests that the impact of temperature is more significant in the solid state and over longer periods. journaljpri.comnih.gov

Table 2: Thermal Decomposition of this compound

| Condition | Primary Degradation Pathway | Kinetic Model | Reference |

|---|---|---|---|

| Solid State | Deamination | Biphasic first-order | nih.gov |

| Solution (up to 100°C) | Negligible effect | Not applicable | journaljpri.com |

Moisture is a critical factor in the degradation of levothyroxine sodium, particularly in the solid state. nih.govjuniperpublishers.com The presence of moisture can significantly accelerate degradation, especially at higher temperatures. nih.gov While stable in its dry form, levothyroxine can degrade by up to 40% in the presence of moisture when exposed to elevated temperatures. nih.gov The degradation in solution primarily occurs through deiodination. nih.gov

Oxidative processes also contribute to the degradation of levothyroxine sodium. The molecule is sensitive to air and molecular oxygen. nih.govsigmaaldrich.com Studies have shown that dehydrated levothyroxine sodium degrades significantly in the presence of molecular oxygen, while it remains stable when oxygen is removed. sigmaaldrich.com The hydrated form, however, appears to be stable in the presence of oxygen. sigmaaldrich.com The interaction with reactive oxygen species, such as hydroxyl radicals and singlet oxygen, also plays a role in its degradation in aqueous environments. unesp.brnih.gov The second-order kinetic constants for the reaction of levothyroxine with hydroxyl radicals (kLTX,•OH) and singlet oxygen (kLTX,1O2) have been determined to be 1.50 (± 0.01) × 1010 L mol-1 s-1 and 1.47 (± 0.66) × 108 L mol-1 s-1, respectively. unesp.brnih.gov

The stability of levothyroxine sodium in aqueous solutions is highly dependent on the pH of the medium. nih.gov Generally, the drug is more stable in acidic and alkaline solutions compared to neutral pH. unesp.brnih.gov The kinetics of deiodination in aqueous solution have been studied over a pH range of 1 to 12. nih.gov

In acidic solutions, the degradation kinetics are influenced by proton attack on the anionic and dianionic forms of the molecule. nih.gov Conversely, in alkaline solutions, the degradation is driven by water attack on the anion and dianion. nih.gov Studies have shown that levothyroxine is more stable in acidic medium. journaljpri.comunesp.br The dissolution of levothyroxine tablets is highest at a very low pH (below 2.2) and decreases significantly as the pH rises above 3. nih.gov This is consistent with findings that show less degradation at high pH. A pH threshold of 2.28 has been identified as a point where the requirement for a higher dose of thyroxine increases, indicating reduced stability and absorption above this pH. nih.gov

Table 3: pH-Dependent Degradation of Levothyroxine Sodium

| pH Range | Degradation Mechanism | Relative Stability | Reference |

|---|---|---|---|

| Acidic (e.g., pH 1-3) | Proton attack on anion and dianion | More stable | journaljpri.comunesp.brnih.gov |

| Neutral | - | Less stable | - |

| Alkaline (e.g., pH > 10) | Water attack on anion and dianion | More stable | nih.gov |

Kinetic Modeling of Levothyroxine Sodium Degradation

To quantify the rate of degradation and predict the shelf-life of levothyroxine sodium under various conditions, kinetic models are employed. These models help in understanding the reaction mechanisms and identifying the factors that most significantly influence stability.

The degradation of levothyroxine sodium has been shown to follow different reaction orders depending on the conditions. As mentioned earlier, the photodegradation in solution follows zero-order kinetics. journaljpri.comresearchgate.net This means the rate of degradation is constant and does not depend on the concentration of the remaining drug. The rate constant for this process can be determined by plotting the concentration of levothyroxine against time, which yields a straight line with a slope equal to the negative rate constant (-k).

In the solid state under thermal stress, the degradation often follows biphasic first-order kinetics. nih.gov This model describes a process with two distinct phases, an initial rapid degradation followed by a slower phase, each with its own first-order rate constant. For a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. The rate constants (k) for each phase can be determined by analyzing the logarithmic plot of drug concentration versus time.

The second-order rate constants for the reaction of levothyroxine with reactive oxygen species like hydroxyl radicals and singlet oxygen have also been determined, providing a quantitative measure of its susceptibility to oxidative degradation in aqueous environments. unesp.brnih.gov

Activation Energy and Shelf-Life Prediction Studies

The thermal stability of Levothyroxine sodium in its solid state has been a subject of study, with research indicating a notable resistance to degradation at elevated temperatures when moisture is absent. One study found that temperatures up to 100°C had a negligible effect on the stability of the solid drug, suggesting that the energy provided was insufficient to overcome the activation energy required for molecular collision and reaction. scispace.comresearchgate.net However, this stability is compromised under certain conditions, such as during the USP drying procedure at 60°C in a vacuum, where decomposition can occur rapidly if the vacuum is not adequately maintained. scispace.com

The kinetics of degradation have been evaluated, particularly in the presence of excipients and moisture, which are more representative of formulated products. Investigations into these interactions have suggested that the degradation pathway can follow a biphasic-first order model in many instances. uri.edu By determining the rate constants (k-values) from these models, researchers can predict the shelf-life (t₉₀), which is the time it takes for 90% of the initial concentration to remain. uri.edu These predictive studies have highlighted that Levothyroxine sodium is highly unstable in the presence of moisture and at higher temperatures, leading to recommendations for formulation and storage at or below room temperature with minimal humidity to ensure potency over the product's shelf-life. uri.edu

Influence of Environmental Factors on Stability

Impact of Light Exposure and UV Radiation

Light, particularly direct sunlight, is a significant factor in the degradation of Levothyroxine sodium. scispace.com Studies have demonstrated substantial decomposition when the compound is exposed to light. In a solution state, exposure to direct sunlight for 80 minutes resulted in a degradation of over 60%. scispace.com Another study on levothyroxine in solution found that its concentration decreased by 67.5% after 36 hours of exposure to ambient light. nih.gov The degradation process appears to follow zero-order kinetics. scispace.com

In contrast, artificial room light was found to have no discernible effect on a standard solution of levothyroxine sodium, even after 80 minutes of exposure. scispace.com The protective effect of dark storage is evident in stability studies of levothyroxine solutions. For instance, a 2.0 μg/mL solution was stable for 6.5 hours when exposed to light, but this increased to 12.3 hours when stored in the dark. nih.gov These findings underscore the critical importance of protecting Levothyroxine sodium from light, as recommended in pharmacopeias. scispace.com

Table 1: Shelf-Life (t₉₀) of Levothyroxine IV Solutions at Room Temperature (25°C)

| Concentration | Storage Condition | Predicted Time to Maintain ≥90% Concentration (with 95% confidence) |

|---|---|---|

| 0.4 μg/mL | Exposed to Ambient Light | 16.9 hours |

| 0.4 μg/mL | Stored in the Dark | 18.0 hours |

| 2.0 μg/mL | Exposed to Ambient Light | 6.5 hours |

| 2.0 μg/mL | Stored in the Dark | 12.0 hours |

Data sourced from a study on the stability of levothyroxine in 0.9% sodium chloride for IV administration. nih.gov

Effects of Temperature and Humidity on Solid-State Stability

Temperature and humidity are critical environmental factors that influence the stability of solid-state this compound. The compound is known to be unstable in the presence of light, heat, and humidity. scispace.com While the pure, solid drug may be stable at temperatures up to 100°C, it is highly sensitive to moisture, which can cause rapid degradation, especially at elevated temperatures. scispace.comnih.gov Studies have shown degradation of up to 40% when exposed to higher temperatures in the presence of moisture. nih.gov

The stability of Levothyroxine sodium pentahydrate is closely linked to its hydration state. The crystal structure can lose its bound water molecules at a relative humidity (RH) below 45%. juniperpublishers.com This dehydration process is a critical precursor to chemical instability. researchgate.net The pure drug substance (API) has been tested under various storage conditions to assess its stability.

Table 2: Potency of Solid Levothyroxine Sodium Pentahydrate Under Various Storage Conditions for 28 Days

| Storage Condition | Potency at 28 Days (%) |

|---|---|

| 25°C / 0% RH | 98.6 |

| 25°C / 60% RH | 101.3 |

| 40°C / 0% RH | 97.9 |

| 40°C / 75% RH | 99.5 |

Data from a study investigating the influence of processing and formulation factors on stability. nih.gov The results indicate that the pure API remained stable (potency between 90% and 110%) for the study duration under these conditions. nih.gov

However, the presence of certain pharmaceutical excipients can significantly accelerate degradation, especially under high temperature and humidity. nih.govjuniperpublishers.com For example, significant degradation of Levothyroxine occurred at high temperature and humidity in the presence of excipients like crospovidone, povidone, and sodium lauryl sulfate (B86663). nih.govjuniperpublishers.com Therefore, maintaining low humidity and controlled temperatures is crucial for the stability of formulated Levothyroxine sodium tablets. uri.edu

Role of Oxygen and Controlled Atmosphere Storage

Molecular oxygen has been identified as a primary factor in the degradation of Levothyroxine sodium, particularly after the molecule has been dehydrated. nih.govsigmaaldrich.comgoogle.com The chemical stability of Levothyroxine sodium pentahydrate is compromised when the dehydrated substance is exposed to molecular oxygen. nih.govsigmaaldrich.com Research has shown that dehydrated samples of Levothyroxine sodium degrade significantly when stored in the presence of oxygen. nih.govsigmaaldrich.com Conversely, these dehydrated samples remain stable when oxygen is removed from the storage environment. nih.govsigmaaldrich.com

Interestingly, the hydrated form of Levothyroxine sodium appears to be stable in the presence of oxygen. nih.govsigmaaldrich.com This suggests that the loss of bound water molecules from the crystal structure creates channels that allow for the oxidation of the active pharmaceutical ingredient. researchgate.net

These findings have led to strategies for improving the shelf-life of Levothyroxine products through controlled atmosphere packaging. Storing the drug in a reduced oxygen environment, for instance by using inert gases like nitrogen or including oxygen-absorbing packets in the packaging, has been shown to significantly improve stability and maintain potency. google.com One study demonstrated that when the raw material was packaged with an oxygen scavenger, the potency loss was only 0.4% after three weeks at 60°C, whereas degradation is typically much higher under such stress conditions. google.com

Identification and Quantification of Degradation Products

Chromatographic Separation and Detection of Degradants

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Levothyroxine sodium and its degradation products. scispace.comresearchgate.netnih.govnih.gov A stability-indicating HPLC method is essential for distinguishing the intact drug from its various degradants. nih.gov These methods typically employ a reverse-phase column, such as an Inertsil ODS 2, with a gradient mobile phase often consisting of acetonitrile (B52724) and trifluoroacetic acid in water. nih.gov

UV detection is commonly used, with wavelengths set between 215 nm and 240 nm for monitoring the chromatographic output. nih.gov For enhanced sensitivity and specificity, particularly for identifying iodine-containing species, HPLC can be coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.orgresearchgate.net This hyphenated technique offers detection limits that are 175 to 375 times lower than UV detection. rsc.orgresearchgate.net

Through these chromatographic methods, several degradation products of Levothyroxine have been identified. The primary degradation pathways are deiodination and deamination. nih.govresearchgate.net

Table 3: Identified Degradation Products of Levothyroxine

| Abbreviation | Chemical Name |

|---|---|

| T3 | 3,3',5-Triiodothyronine |

| T2 | 3,5-Diiodothyronine (B1216456) |

| TTAA4 | 3,3',5,5'-Tetraiodothyroacetic acid |

| TTAA3 | 3,3',5-Triiodothyroacetic acid |

| TTAA2 | 3,5-Diiodothyroacetic acid |

These compounds have been identified in samples as a consequence of levothyroxine degradation. rsc.orgresearchgate.netresearchgate.net

Complete chromatographic resolution of these degradants can be achieved within 25 minutes using an isocratic mobile phase of 22% (v/v) acetonitrile at a pH of 2.3. rsc.orgresearchgate.net The degradation products are generally more polar than the parent Levothyroxine sodium molecule and therefore elute earlier from the reverse-phase column. researchgate.net

Mass Spectrometric Characterization of Degradation Metabolites

The investigation into the stability of this compound has necessitated the use of advanced analytical techniques to identify and characterize the resultant degradation products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has proven to be an indispensable tool in elucidating the structures of these metabolites. The primary degradation pathways observed are deiodination and deamination, leading to a range of related compounds. Furthermore, interactions with excipients can lead to the formation of adducts.

Research employing high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been instrumental in separating and detecting various iodine-containing degradation products. This technique offers high sensitivity and specificity for iodine species, facilitating their identification in complex matrices. Studies have successfully identified several key degradation products, including triiodothyronine (T3), diiodothyronine (T2), tetraiodothyroacetic acid (TTAA4), triiodothyroacetic acid (TTAA3), and diiodothyroacetic acid (TTAA2).

In addition to deiodination and deamination products, the formation of a lactose (B1674315) adduct of levothyroxine has been identified, particularly in formulations containing lactose as an excipient. This discovery was made through the use of ultra-high-performance liquid chromatography with data-independent acquisition high-resolution mass spectrometry (UHPLC-DIA-HRMS), highlighting the importance of considering drug-excipient interactions in stability studies. The characterization of this adduct involved detailed MS/MS analysis to confirm its structure.

The table below provides a summary of the mass spectrometric data for the identified degradation metabolites of this compound.

| Compound Name | Degradation Pathway | Molecular Formula | Precursor Ion (m/z) | Ionization Mode |

| Levothyroxine (T4) | - | C₁₅H₁₁I₄NO₄ | 777.6943 | Positive ESI |

| Triiodothyronine (T3) | Deiodination | C₁₅H₁₂I₃NO₄ | 651.77 > 605.90 | Positive Ion MRM |

| Diiodothyronine (T2) | Deiodination | C₁₅H₁₃I₂NO₄ | 525.9 > 479.9 | Not Specified |

| Tetraiodothyroacetic acid (TTAA4) | Deamination | C₁₄H₈I₄O₄ | 746.6528543 | Negative ESI ([M-H]⁻) |

| Triiodothyroacetic acid (TTAA3) | Deamination, Deiodination | C₁₄H₉I₃O₄ | Not Specified in Degradation Studies | - |

| Diiodothyroacetic acid (TTAA2) | Deamination, Deiodination | C₁₄H₁₀I₂O₄ | Not Specified in Degradation Studies | - |

| Levothyroxine-lactose adduct | Excipient Interaction | C₂₇H₃₁I₄NO₉ | 1101.7990 | Positive ESI |

Analytical Methodologies for Levothyroxine Sodium Monohydrate

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are the cornerstone for the analysis of Levothyroxine sodium monohydrate, providing the necessary selectivity and sensitivity to separate the active pharmaceutical ingredient (API) from its related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the assay and impurity determination of this compound. youtube.com The development of a robust HPLC method involves careful optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength.

A common approach is reverse-phase HPLC (RP-HPLC) utilizing a C18 column. conicet.gov.arresearchgate.net Method development often begins with understanding the physicochemical properties of Levothyroxine, such as its pKa values (2.40 for the carboxyl group, 6.87 for the phenolic group, and 9.96 for the amino group), which are crucial for selecting the mobile phase pH. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govannlabmed.orgnih.gov The pH of the mobile phase is a critical parameter; for instance, a pH of 3.0 has been shown to provide good chromatographic separation. nih.govnih.gov

Validation of HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. xiamenbiotime.com For example, a validated stability-indicating HPLC method demonstrated the ability to separate Levothyroxine from eight potential degradation products, confirming its suitability for stability studies. uspnf.com Another study developed a rapid and selective gradient HPLC method for analyzing dissolution samples, which is crucial for quality control. nih.gov

Below is an interactive table summarizing various HPLC methods developed for the analysis of this compound.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | YMC Pack Pro C18 RS (150 x 4.6) mm, 3µm xiamenbiotime.com | Waters Nova-pak (250mm × 3.9mm) nih.gov | Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm) conicet.gov.ar | Welch Ultisil XB-CN, 150 x 4.6 mm, 5µm nih.gov |

| Mobile Phase | Buffer pH 3.9 and Acetonitrile:Methanol (90:10 v/v) xiamenbiotime.com | 0.01 M phosphate buffer (pH 3.0)–methanol (55:45, v/v) nih.gov | Acetonitrile and 0.1% trifluoroacetic acid (50:50% v/v) conicet.gov.ar | 0.05% OPA Buffer and Acetonitrile (72:28, v/v) nih.gov |

| Flow Rate | 0.8 ml/min xiamenbiotime.com | 1.0 mL/min nih.gov | Not Specified | 1.0 ml/min nih.gov |

| Detection (UV) | 225 nm xiamenbiotime.com | 225 nm nih.gov | 225 nm conicet.gov.ar | 221 nm nih.gov |

| Linearity Range | 1-10 µg/ml xiamenbiotime.com | 0.08–0.8 µg/mL nih.gov | Not Specified | 5-15 μg/ml nih.gov |

| Retention Time | Not Specified | 16.8 min nih.gov | 6.6 minutes conicet.gov.ar | 3.7 min nih.gov |

| Key Finding | Robust for related substances in bulk and formulation. xiamenbiotime.com | Suitable for dissolution samples of marketed tablets. nih.gov | Capable of separating Levothyroxine from bovine serum albumin. conicet.gov.ar | Simple, accurate, and precise for estimation in dosage form. nih.gov |

Ion Exchange HPLC Applications

Ion-exchange HPLC offers an alternative approach for the quantification of this compound. annlabmed.org This technique is particularly useful given the ionizable nature of the levothyroxine molecule. A novel and simple anion-exchange HPLC method has been developed and validated for the determination of Levothyroxine. sigmaaldrich.com

In one such method, a HiQ sil NH2 column was used with isocratic elution. sigmaaldrich.com The mobile phase consisted of an acetate buffer, and the chromatographic analysis was performed at ambient temperature. annlabmed.org This method was found to be simple, specific, precise, and accurate, with a relatively short retention time of approximately 3.03 minutes. annlabmed.orgsigmaaldrich.com The low limits of detection (LOD) and quantification (LOQ) achieved with this method make it suitable for the quality control assay of low-dose pharmaceutical products. annlabmed.orgsigmaaldrich.com

| Parameter | Ion-Exchange HPLC Method |

| Column | HiQ sil NH2 sigmaaldrich.com |

| Mobile Phase | Acetate buffer (pH 4.25) annlabmed.org |

| Flow Rate | 1.2 mL/min sigmaaldrich.com |

| Detection (UV) | 252 nm sigmaaldrich.com |

| Retention Time | 3.03 minutes sigmaaldrich.com |

| Key Finding | A simple, rapid, and cost-effective method for routine quality control assays. annlabmed.orgsigmaaldrich.com |

Coupling HPLC with Mass Spectrometry (HPLC-MS, ICP-MS) for Speciation

For enhanced specificity and the ability to perform speciation analysis, HPLC is often coupled with mass spectrometry (MS). This hyphenated technique provides detailed information on the molecular weight and structure of the analyte and its impurities.

HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-UV-ICP-MS) has been utilized for the determination of Levothyroxine and its degradation products in pharmaceutical tablets. nih.gov Given that Levothyroxine is an iodine-containing compound, ICP-MS offers highly sensitive and element-specific detection of iodine. tandfonline.com This allows for the accurate quantification of iodine-containing species, which is crucial for identifying and quantifying degradation products.

A simple and sensitive ICP-MS method for the direct determination of levothyroxine, based on the analysis of iodide content, has been developed. rapidtest.com The sample preparation is straightforward, involving the addition of an internal standard and dilution. The assay demonstrated linearity over a concentration range of 0.1-50 ng/mL for iodide and 0.3-100 ng/mL for T4, with a lower limit of quantification of 0.3 ng/mL for T4. rapidtest.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool for the simultaneous analysis of multiple thyroid hormones, including thyroxine. nih.gov This method offers high sensitivity, with on-column detection limits in the picogram range, and has been successfully applied to the analysis of serum samples. nih.gov

| Technique | Method Details | Key Findings |

| HPLC-UV-ICP-MS | Utilizes element-specific and highly sensitive iodine detection. tandfonline.com | Enables the separation and identification of Levothyroxine degradation products in tablets. tandfonline.com |

| ICP-MS | Direct determination based on iodide content analysis. Analytes quantified at m/z 126.90 for iodide. rapidtest.com | Simple, precise, and sensitive with a LLOQ of 0.3 ng/mL for T4. Successfully used for dissolution studies. rapidtest.com |

| LC-MS/MS | Simultaneous analysis of five thyroid hormones. nih.gov | High sensitivity with detection limits of 1.5-7.0 pg on-column. nih.gov |

Spectrophotometric Methods for Assay and Stability Studies

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of this compound.

UV-Visible Spectrophotometry and Derivative Spectroscopy

UV-Visible spectrophotometry is a straightforward method for the assay of Levothyroxine sodium. A validated method involves using a mixture of Benedict reagent and dimethylglyoxime (B607122) as a chromogenic reagent in a basic medium (pH 10.0), with the maximum wavelength of absorption at 382 nm. nih.gov This method demonstrated good linearity in the concentration range of 0.1–1.5 μg/mL, with a limit of detection (LOD) of 0.0052 μg/mL and a limit of quantification (LOQ) of 0.0157 μg/mL. nih.gov

Derivative UV spectrophotometry has been developed to enhance the specificity of the assay, especially in the presence of interfering excipients. researchgate.net A second-derivative UV spectrophotometric method allows for the quantification of Levothyroxine sodium by measuring the signal at 253 nm in a methanol:water (50:50, v/v) solvent at pH 11.2. researchgate.net This method was found to be linear in the range of 3.0–40.0 μg/mL and showed results comparable to an HPLC method, with no statistically significant differences. researchgate.net

| Method | Wavelength (nm) | Linearity Range (μg/mL) | Key Features |

| UV-Visible Spectrophotometry | 382 nih.gov | 0.1–1.5 nih.gov | Uses a chromogenic reagent; cost-effective and rapid. nih.gov |

| Second Derivative UV Spectrophotometry | 253 researchgate.net | 3.0–40.0 researchgate.net | Enhances selectivity against excipients; comparable to HPLC. researchgate.net |

Luminescence Techniques for Detection

Luminescence techniques, including chemiluminescence and fluorescence, offer high sensitivity for the detection of Levothyroxine.

Chemiluminescence immunoassays (CLIA) have been developed for the quantification of thyroxine. nih.govxiamenbiotime.com These assays are known for their high sensitivity and are often used as an alternative to radioimmunoassays. nih.gov One method involves a homogeneous chemiluminescent immunoassay enhanced by microchip electrophoresis separation, with a detection limit of 2.2 nM. xiamenbiotime.com Another approach is based on the enhancement effect of thyroxine on the chemiluminescence reaction between luminol (B1675438) and potassium permanganate (B83412) in an alkaline solution. A flow injection analysis method using this principle reported a detection limit of 8.9×10⁻⁹ mol/L.

Fluorescence-based methods have also been explored. High-performance liquid chromatography with fluorescence detection has been used for the determination of low levels of levothyroxine sodium after derivatization with a fluorogenic reagent like 9-anthroylnitrile. This method achieved a detection limit of 0.2 ng per injection. Fluoroimmunoassays (FIA), including solid-phase and non-separation techniques, have also been developed for thyroxine measurement in serum. sigmaaldrich.comrapidtest.com

| Technique | Principle | Detection Limit | Key Application/Finding |

| Chemiluminescence Immunoassay (CLIA) | Competitive immunoreaction with HRP-labeled T4. xiamenbiotime.com | 2.2 nM xiamenbiotime.com | Quick, sensitive, and highly selective for T4 in human serum. xiamenbiotime.com |

| Flow Injection Chemiluminescence | Enhancement of luminol-KMnO4 reaction. | 8.9×10⁻⁹ mol/L | Rapid and high-throughput analysis of L-thyroxine in pharmaceutical preparations. |

| HPLC with Fluorescence Detection | Pre-column derivatization with 9-anthroylnitrile. | 0.2 ng per injection | Determination of low levels of thyroid hormones in pharmaceuticals. |

| Fluoroimmunoassay (FIA) | Solid-phase immunoassay using coproporphyrin III-labeled antibodies. sigmaaldrich.com | Covers physiological concentration range. sigmaaldrich.com | Simple and suitable for large-scale use in serum analysis. sigmaaldrich.com |

Electrophoretic and Voltammetric Approaches

Beyond the more common chromatographic methods, electrophoretic and voltammetric techniques offer alternative and sometimes advantageous approaches for the analysis of this compound.

Capillary Electrophoresis for Separation

Capillary electrophoresis (CE) has been established as a viable stability-indicating assay for levothyroxine. nih.gov This technique separates components based on their electrophoretic mobility in an electrolyte-filled capillary. The separation environment is optimized by adjusting factors such as pH, buffer concentration, and the use of sample additives to achieve the best peak resolution for levothyroxine. nih.gov

One study demonstrated that a phosphate buffer at a concentration of 100 mM and a pH of 2.5, within a 27-cm capillary, yielded a well-defined levothyroxine peak at approximately 10 minutes. nih.gov It was observed that increasing the concentration of the separation buffer led to a longer migration time and a larger peak area for levothyroxine. nih.gov The method also proved effective in separating levothyroxine from its potential deiodinated degradation products, such as triiodothyronine (T3) and diiodothyronine (T2). nih.gov The standard plot for levothyroxine was linear in the concentration range of 3.75 to 60.00 micrograms/ml. nih.gov

| Parameter | Optimized Condition |

| Buffer | 100 mM Phosphate Buffer |

| pH | 2.5 |

| Capillary Length | 27 cm |

| Migration Time | ~10 minutes |

| Linearity Range | 3.75 - 60.00 µg/mL |

| Intra- and Interday Variability | < 5% |

Voltammetry in Analytical Determination

Voltammetric methods provide a sensitive electrochemical approach for the determination of levothyroxine sodium. A notable example involves the use of a renewable mercury film electrode. researchgate.net This technique has demonstrated a linear voltammetric response for levothyroxine in the concentration range of 0.025·10⁻⁶ mol L⁻¹ to 4.0·10⁻⁶ mol L⁻¹. researchgate.net

For a preconcentration time of 30 seconds, the method achieved a detection limit of 1.8·10⁻⁸ mol L⁻¹. researchgate.net The repeatability of this voltammetric method was assessed at a levothyroxine sodium concentration of 0.2·10⁻⁶ mol L⁻¹, showing a relative standard deviation (RSD) of 1.4% for nine determinations, indicating good precision. researchgate.net

| Parameter | Finding |

| Technique | Voltammetry with renewable mercury film electrode |

| Linearity Range | 0.025·10⁻⁶ to 4.0·10⁻⁶ mol L⁻¹ |

| Detection Limit (30s preconcentration) | 1.8·10⁻⁸ mol L⁻¹ |

| Repeatability (RSD) | 1.4% (at 0.2·10⁻⁶ mol L⁻¹) |

Quality Control and Cleaning Validation Methods

Stringent quality control measures are essential throughout the manufacturing process of levothyroxine sodium products. This includes the development of stability-indicating methods and their application in monitoring the manufacturing environment.

Development of Stability-Indicating Analytical Methods

The inherent instability of levothyroxine sodium, which is susceptible to degradation from factors like light, temperature, and humidity, necessitates the development of stability-indicating analytical methods. qub.ac.uk These methods are crucial for separating the intact drug from its degradation products, thus providing an accurate measure of the drug's stability in a formulation.

A robust stability-indicating HPLC method was developed to identify, separate, and quantify levothyroxine and eight of its degradation impurities. nih.govresearchgate.net This method demonstrated the ability to separate levothyroxine from potential degradation products including triiodothyronine (T3), diiodothyronine (T2), thyronine (T0), tyrosine (Tyr), diiodotyrosine (DIT), monoiodotyrosine (MIT), 3,3',5,5'-tetra-iodothyroacetic acid (T4AA), and 3,3',5-tri-iodothyroacetic acid (T3AA). nih.govresearchgate.net The separation was achieved on a C18 column with a gradient elution. nih.govresearchgate.net

Method Validation Parameters: Linearity, Accuracy, Precision, Robustness

Analytical methods for levothyroxine sodium must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). globalresearchonline.net Validation ensures that the method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For one HPLC method, linearity was established over a range of 0.08–0.8 µg/mL with a correlation coefficient (r²) greater than 0.99. nih.gov Another study showed linearity in the concentration range of 0.0045–27 ppm with a coefficient of determination (r²) of 0.9999. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as percent recovery. For one method, accuracy ranged from 95% to 105% for levothyroxine. nih.govresearchgate.net Another reported accuracy ranges of 90% to 110% for low-quality control standards and 95% to 105% for medium and high-quality control standards. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD). An HPLC method demonstrated precision with a coefficient of variation of less than 2% at all quality control levels. nih.gov For a cleaning validation method, the RSD for precision and intermediate precision were 2.80% and 0.98%, respectively. researchgate.netresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. One study found a method to be robust with minor changes in injection volume, flow rate, column temperature, and gradient ratio. nih.govresearchgate.net

| Validation Parameter | Example Finding 1 | Example Finding 2 |

| Linearity (Range) | 0.08–0.8 µg/mL (r² > 0.99) nih.gov | 0.0045–27 ppm (r² = 0.9999) researchgate.net |

| Accuracy (% Recovery) | 95% - 105% nih.govresearchgate.net | 90% - 110% (low QC), 95% - 105% (mid/high QC) nih.gov |

| Precision (%RSD) | < 2% nih.gov | 2.80% (Precision), 0.98% (Intermediate Precision) researchgate.netresearchgate.net |

| Robustness | Unaffected by minor changes in flow rate, temp, etc. nih.govresearchgate.net | - |

Application in Manufacturing Environment Monitoring

Analytical methods, particularly HPLC, are crucial for cleaning validation in the pharmaceutical manufacturing environment. researchgate.netresearchgate.net This process ensures that equipment is properly cleaned to prevent cross-contamination between different products. A sensitive HPLC method was developed and validated for the analysis of levothyroxine sodium residues on manufacturing equipment surfaces. researchgate.netresearchgate.net

This method was able to detect and quantify very low levels of levothyroxine sodium, with a limit of detection (LOD) of 0.002 ppm and a limit of quantification (LOQ) of 0.006 ppm. researchgate.netresearchgate.net The percent recovery from spiked samples ranged from 83.15% to 83.80%. researchgate.netresearchgate.net The successful application of this method for analyzing swab samples from various parts of the production equipment confirmed the effectiveness of the cleaning procedures. researchgate.netresearchgate.net

Pharmaceutical Formulation Science and Excipient Interactions

Manufacturing Process Influence on Formulation Stability

The manufacturing process for levothyroxine sodium monohydrate tablets is a critical determinant of the final product's stability, given the active pharmaceutical ingredient's (API) sensitivity to heat, light, moisture, and oxygen. google.com The choice of processing technique and the control of process parameters directly impact the degradation of the API and the shelf-life of the dosage form.

Effect of Processing Techniques (e.g., direct compression, wet granulation)

The two primary manufacturing methods for levothyroxine sodium tablets are direct compression and wet granulation. The selection between these methods involves a trade-off between process complexity, cost, and the specific characteristics of the formulation's excipients.